Technical Analysis: Structure and Function of N-GlcNAc-Biotin
Technical Analysis: Structure and Function of N-GlcNAc-Biotin
The following technical guide details the structural and functional characteristics of N-GlcNAc-Biotin , specifically the chemical entity defined by CAS 1272755-69-7.[1][2][3]
Subject: N-GlcNAc-Biotin (CAS: 1272755-69-7) Classification: Biotinylated Monosaccharide Conjugate Primary Application: Glycobiology Probing, Lectin Interaction Studies, and Streptavidin-Based Immobilization.[1]
Executive Summary
N-GlcNAc-Biotin (2-Acetamido-N-biotinyl-2-deoxy-β-D-glucopyranosylamine) is a synthetic conjugate merging the molecular recognition properties of N-Acetylglucosamine (GlcNAc) with the high-affinity anchoring capability of Biotin .[1] Unlike metabolic labeling reporters (e.g., Ac4GlcNAz) that are incorporated into cellular glycans by transferases, N-GlcNAc-Biotin functions primarily as a defined chemical probe . It is utilized to study GlcNAc-binding proteins (such as Wheat Germ Agglutinin or O-GlcNAc transferase active sites) and to immobilize GlcNAc moieties on streptavidin-coated surfaces for interaction assays.
Structural Characterization
The molecule is a direct conjugate of Biotin and GlcNAc via an N-glycosidic amide linkage. Its structural integrity relies on the stability of the anomeric nitrogen bond, which locks the sugar in the
Chemical Architecture
The structure (Formula: C₁₈H₃₀N₄O₇S ; MW: 446.52 Da ) consists of three distinct functional domains:
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The Glycan Core (Ligand): A 2-acetamido-2-deoxy-D-glucopyranose ring. This moiety mimics the terminal GlcNAc residues found on O-GlcNAcylated proteins and N-glycans, serving as the recognition motif for lectins (e.g., WGA) and anti-GlcNAc antibodies.
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The Linkage (Anomeric Amide): The biotin moiety is attached directly to the C1 position of the glucose ring via a nitrogen atom. Specifically, the hydroxyl group at C1 is replaced by an amine, which forms an amide bond with the valeric acid tail of biotin.
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Configuration: The linkage is strictly
-anomeric (equatorial), which is the biologically relevant configuration for most GlcNAc-binding proteins.
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The Biotin Tail (Anchor): A bicyclic urea-tetrahydrothiophene ring system. This domain binds non-covalently but irreversibly to Streptavidin/Avidin (
M).
Structural Diagram (DOT Visualization)
The following diagram illustrates the topological connectivity of N-GlcNAc-Biotin.
Figure 1: Topological connectivity of N-GlcNAc-Biotin, highlighting the direct amide linkage between the GlcNAc anomeric amine and the Biotin valeric acid.
Physicochemical Properties & Stability[5]
| Property | Specification | Significance |
| Molecular Weight | 446.52 g/mol | Small enough to minimize steric hindrance in some binding assays, though the lack of a spacer (e.g., PEG) can limit accessibility if the binding pocket is deep. |
| Solubility | DMSO, Water (Moderate) | Compatible with aqueous biological buffers; stock solutions typically prepared in DMSO. |
| Linkage Stability | High (Amide) | The N-glycosyl amide bond is resistant to enzymatic hydrolysis by typical glycosidases that cleave O-glycosidic bonds, rendering it stable in lysates. |
| Purity Standard | Critical for competitive inhibition assays to ensure observed effects are not due to free Biotin or free GlcNAc. |
Experimental Applications & Protocols
Application 1: Competitive Inhibition / Elution
N-GlcNAc-Biotin serves as a potent hapten inhibitor. It can competitively elute GlcNAc-binding proteins (like Wheat Germ Agglutinin - WGA) from glycosylated matrices.
Mechanism: The GlcNAc moiety occupies the carbohydrate recognition domain (CRD) of the lectin. Protocol:
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Binding: Incubate WGA-agarose beads with the glycoprotein sample of interest.
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Wash: Remove non-specific binders with PBS.
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Elution: Apply 10–50 mM N-GlcNAc-Biotin (or free GlcNAc) to displace the bound glycoproteins.
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Note: While free GlcNAc is cheaper for elution, N-GlcNAc-Biotin is used when subsequent recapture of the eluent via Streptavidin is required.
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Application 2: Surface Immobilization (The "Glyco-Chip" Mimic)
This molecule allows researchers to rapidly create GlcNAc-functionalized surfaces (SPR chips, ELISA plates) to screen for GlcNAc-binding partners.
Workflow Diagram:
Figure 2: Workflow for generating GlcNAc-functionalized surfaces using N-GlcNAc-Biotin for ligand binding assays.
Step-by-Step Protocol:
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Coat: Use Streptavidin-coated 96-well plates. Wash 3x with TBST.
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Functionalize: Add 100 µL of 100 µM N-GlcNAc-Biotin in PBS. Incubate for 1 hour at Room Temperature (RT).
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Control: Incubate separate wells with free Biotin (to block streptavidin without sugar).
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Wash: Wash 4x with TBST to remove unbound probe.
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Probe: Add the putative GlcNAc-binding protein (e.g., cell lysate or purified WGA). Incubate 1–2 hours.
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Detect: Use standard immunodetection (primary antibody + secondary-HRP) or direct fluorescence if the protein is tagged.
Critical Comparison: N-GlcNAc-Biotin vs. Metabolic Labeling
It is vital to distinguish this chemical probe from metabolic labeling reagents used in O-GlcNAc proteomics.
| Feature | N-GlcNAc-Biotin (This Probe) | Ac4GlcNAz + Biotin-Alkyne |
| Type | Pre-conjugated Chemical Standard | Metabolic Precursor + Click Reagent |
| Entry into Cell | Poor (No acetyl groups to facilitate transport) | High (Peracetylated for membrane permeability) |
| Mechanism | Binds to Lectins/Enzymes | Incorporated by OGT into proteins |
| Use Case | In vitro binding assays, Surface immobilization | In vivo labeling of O-GlcNAc proteins |
| Structure | Biotin directly on C1-Nitrogen | Biotin attached via Triazole to modified GlcNAc sidechain |
References
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Ma, J., et al. (2021). "Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics." ResearchGate. Retrieved from [Link]
